molecular formula C18H21N5 B13439944 N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine

N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine

Cat. No.: B13439944
M. Wt: 307.4 g/mol
InChI Key: GPKSZEHMMDTREI-UHFFFAOYSA-N
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Description

"N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine" is a biphenyl-tetrazole derivative structurally related to the sartan class of angiotensin II receptor blockers (ARBs), which are widely used in hypertension and heart failure treatment. Its core structure consists of a biphenyl moiety substituted with a tetrazole ring at the 2'-position and a 2-methylpropyl (isobutyl) group attached via a methanamine linker at the 4-position. The tetrazole group is critical for receptor binding, while the isobutyl substituent modulates lipophilicity and pharmacokinetic properties .

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

2-methyl-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]propan-1-amine

InChI

InChI=1S/C18H21N5/c1-13(2)11-19-12-14-7-9-15(10-8-14)16-5-3-4-6-17(16)18-20-22-23-21-18/h3-10,13,19H,11-12H2,1-2H3,(H,20,21,22,23)

InChI Key

GPKSZEHMMDTREI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Origin of Product

United States

Preparation Methods

Construction of the Biphenyl Core via Suzuki Coupling

Reaction Overview:
The biphenyl nucleus is typically assembled through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid or ester derivative.

Reaction Conditions:

  • Reagents: A halogenated benzene (e.g., bromobenzene derivative) and a phenylboronic acid derivative.
  • Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Base: Potassium carbonate or sodium hydroxide.
  • Solvent: A mixture of aqueous ethanol or tetrahydrofuran (THF).
  • Temperature: 80–100°C under inert atmosphere (nitrogen or argon).
  • Purification: Recrystallization or chromatography to isolate the biphenyl core with desired substitution pattern.

Research Outcome:
This step generally yields a biphenyl intermediate with functional groups suitable for subsequent modifications, with yields often exceeding 70% under optimized conditions.

Attachment of the 2-Methylpropyl (Isobutyl) Group via Reductive Amination

Reaction Overview:
The 2-methylpropyl group is introduced at the 4-position via reductive amination, involving the formation of an imine intermediate followed by reduction.

Reaction Conditions:

  • Reagents: An aldehyde or ketone precursor (e.g., 2-methylpropionaldehyde) and the biphenyl-tetrazole intermediate bearing an aldehyde or ketone functional group.
  • Reducing Agent: Sodium cyanoborohydride or sodium borohydride.
  • Solvent: Methanol or ethanol.
  • Temperature: Room temperature to 40°C.
  • Notes: The reaction is typically performed under mild conditions to prevent over-reduction.

Research Outcomes:
This method provides high selectivity for the secondary amine linkage, with yields often exceeding 75%.

Final Assembly: Coupling and Purification

The final compound is obtained through purification steps such as chromatography (silica gel or reverse-phase HPLC) and recrystallization, ensuring high purity suitable for pharmacological testing.

Industrial and Optimization Considerations

  • Yield Enhancement: Use of microwave-assisted synthesis and continuous flow reactors can improve yields and reduce reaction times.
  • Purity Control: Chromatography and recrystallization are essential to remove impurities and side products.
  • Reaction Monitoring: Techniques such as TLC, NMR, and mass spectrometry are employed throughout to confirm intermediate and final product structures.

Summary Table of Key Reactions and Conditions

Step Reaction Reagents Conditions Yield (%) Notes
1 Suzuki coupling Halogenated benzene + boronic acid Pd catalyst, base, solvent, 80–100°C >70 Forms biphenyl core
2 Tetrazole ring formation Nitrile + azide Elevated temperature, DMF/DMSO 60–80 Regioselective cycloaddition
3 Attachment of isobutyl group Aldehyde + biphenyl-tetrazole Reductive amination, mild conditions >75 High selectivity
4 Purification Chromatography Standard techniques Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl core or the tetrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Sartan Family

The compound shares structural homology with ARBs such as valsartan , losartan , and olmesartan , all of which feature a biphenyl-tetrazole core but differ in substituents and linker groups. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine 2-Methylpropyl (isobutyl) group, methanamine linker C₂₁H₂₅N₅ 355.46 High lipophilicity; potential for enhanced tissue penetration
Valsartan L-Valine acyl group, pentanoyl linker C₂₄H₂₉N₅O₃ 435.52 FDA-approved for hypertension; improved bioavailability due to valine moiety
Losartan Imidazole ring, hydroxymethyl group C₂₂H₂₃ClN₆O 422.91 First ARB approved; metabolized to active EXP3174
Olmesartan Hydroxyisopropyl-imidazolecarboxylate group C₂₄H₂₆N₆O₃ 446.51 Long half-life; resistance to enzymatic degradation
DP11 (Degradation Byproduct) Butyramide group C₂₃H₂₃N₅O 397.46 Lower receptor affinity compared to parent compounds due to amide substitution

Key Research Findings

  • Structural Insights : Cryo-EM studies of the angiotensin II type 2 receptor complexed with biphenyl-tetrazole derivatives (e.g., 5UNH in ) reveal that the tetrazole group forms hydrogen bonds with Arg167 and His273 residues, critical for antagonism. The 2-methylpropyl group occupies a hydrophobic pocket, stabilizing binding .
  • Degradation Pathways : Alkaline hydrolysis of olmesartan generates DP17 (biphenyl-tetrazole-methanamine), structurally analogous to the target compound. DP17 shows 50% lower receptor affinity than olmesartan, underscoring the importance of the original substituents .
  • Synthetic Challenges : The target compound’s isobutyl group requires careful optimization during synthesis to avoid steric hindrance, as seen in PF-04455242 hydrochloride (), where a pyrrolidinylsulfonyl group replaces the tetrazole .

Biological Activity

N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a biphenyl moiety, a tetrazole ring, and an amine functional group, contributing to its unique pharmacological properties. The molecular formula of this compound is C15H20N6, with a molecular weight of approximately 251.29 g/mol. Preliminary studies suggest that it may possess significant anti-inflammatory and analgesic properties, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The structural composition of this compound can be summarized as follows:

  • Biphenyl Moiety : Provides stability and lipophilicity.
  • Tetrazole Ring : Often associated with increased biological activity due to its ability to mimic carboxylic acids.
  • Amine Functional Group : Enhances interaction with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC15H20N6
Molecular Weight251.29 g/mol
Key Functional GroupsBiphenyl, Tetrazole, Amine

Anti-inflammatory and Analgesic Properties

Initial studies indicate that this compound exhibits promising anti-inflammatory and analgesic effects. The presence of the tetrazole ring is particularly noteworthy, as compounds with similar structures have been shown to inhibit certain enzymes or modulate receptor activity.

The proposed mechanism of action may involve:

  • Inhibition of Pro-inflammatory Cytokines : Reducing the levels of cytokines such as TNF-alpha and IL-6.
  • Modulation of Pain Pathways : Interacting with pain receptors to alleviate discomfort.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Tetrazole Derivatives : A study demonstrated that tetrazole derivatives exhibited significant anti-inflammatory effects in animal models, suggesting a similar potential for this compound .
  • Analgesic Activity Evaluation : Another study focused on the analgesic properties of biphenyl-based compounds, finding that certain derivatives effectively reduced pain responses in rodent models .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological effects. Initial research indicates potential interactions with various targets:

  • Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes.
  • Receptor Modulation : Possible modulation of neurotransmitter receptors involved in pain perception.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-Methylphenyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamineSimilar biphenyl and tetrazole structureAnti-inflammatory effects
N-(Isopropyl)-2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamineVariation in alkyl chainPotential analgesic properties
N-(Cyclohexyl)-2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamineCycloalkane substituentAntimicrobial activity

Q & A

Basic: What are the optimized synthetic routes for N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine?

Answer:
The synthesis involves multi-step organic reactions, including protection/deprotection of functional groups and coupling reactions. For example, describes a method where intermediates like N-[[2'-(1-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester are treated with oxalic acid to form oxalate salts, followed by valeryl chloride acylation. Key considerations include:

  • Reagent selection : Use of anhydrous acidic conditions (e.g., HCl/THF) for tetrazole deprotection .
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Yield optimization : Reaction temperature (25–40°C) and stoichiometric ratios (e.g., 1.2 equivalents of valeryl chloride) are critical .

Basic: How is the structural characterization of this compound performed?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : For absolute configuration determination. highlights the use of synchrotron radiation to resolve the angiotensin II receptor-bound structure of analogous tetrazole derivatives .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify biphenyl and tetrazole ring connectivity.
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., m/z 351.4 for the valine derivative in ) .

Advanced: What analytical strategies are used to identify process-related impurities?

Answer:
Impurity profiling involves:

  • HPLC-MS : To detect by-products like N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine ethyl ester (a common Valsartan impurity, ) .
  • Forced degradation studies : Exposure to heat, light, or acidic/basic conditions to simulate stability challenges.
  • Reference standards : Use of pharmacopeial impurities (e.g., 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid, ) .

Advanced: How does the tetrazole moiety influence angiotensin II receptor binding?

Answer:
The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing binding to the AT1_1 receptor’s hydrophilic pocket. shows that the 2H-tetrazol-5-yl group forms hydrogen bonds with residues like Lys199 and His183 in the receptor’s active site. Computational docking (using software like AutoDock) can predict binding affinities, while mutagenesis studies validate key interactions .

Advanced: What computational methods are employed to model this compound’s pharmacokinetics?

Answer:

  • Molecular dynamics (MD) simulations : To study membrane permeability (logP ~3.5, ) .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., %F = 23–33% for similar biphenyltetrazoles) .
  • Density Functional Theory (DFT) : To calculate electrostatic potentials of the tetrazole ring, correlating with metabolic stability .

Basic: How is the compound screened for biological activity?

Answer:

  • In vitro assays :
    • Receptor antagonism : AT1_1 receptor binding assays using 125I^{125}I-angiotensin II displacement ( ) .
    • Cellular toxicity : MTT assays (IC50_{50} >100 µM in HEK293 cells, ) .
  • In vivo models : Hypertensive rat models (e.g., SHR) to measure blood pressure reduction .

Advanced: What are the metabolic pathways of this compound?

Answer:

  • Phase I metabolism : Hepatic CYP450-mediated oxidation of the isopropyl group ( ).
  • Phase II conjugation : Glucuronidation of the tetrazole ring (detected via LC-MS/MS) .
  • Key metabolites : N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine (major metabolite, ) .

Advanced: How do formulation conditions affect its stability?

Answer:

  • pH sensitivity : Degrades rapidly in acidic conditions (t1/2_{1/2} <24 hrs at pH 2) but is stable at pH 6–7 .
  • Excipient compatibility : Lactose or microcrystalline cellulose improves solid-state stability.
  • Lyophilization : Used for long-term storage of parenteral formulations .

Basic: What spectroscopic techniques confirm its purity?

Answer:

  • HPLC-UV : Purity ≥95% (λ = 254 nm, C18 column, ) .
  • FT-IR : Peaks at 1600 cm1^{-1} (C=N tetrazole) and 3100 cm1^{-1} (N-H stretch) .
  • Elemental analysis : Matches theoretical C, H, N content (e.g., C14_{14}H13_{13}N5_{5}, ) .

Advanced: How is polymorphism studied in this compound?

Answer:

  • Powder X-ray diffraction (PXRD) : Identifies crystalline vs. amorphous forms.
  • Thermogravimetric analysis (TGA) : Detects hydrate formation (e.g., 5% weight loss at 100°C, ) .
  • SHELX refinement : For crystal structure determination ( ) .

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